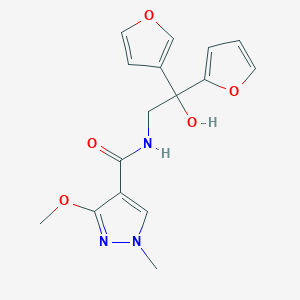
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H17N3O5 and its molecular weight is 331.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H15N3O6 |
| Molecular Weight | 371.35 g/mol |
| CAS Number | 1396576-69-4 |
| SMILES | COc1ccoc1CNC(=O)C(=O)NCC(c1ccoc1)O |
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with pyrazole and carboxamide functionalities. The process may include steps such as:
- Formation of the pyrazole ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Substitution reactions : Introducing furan groups through nucleophilic substitution.
- Final modifications : Hydroxylation and methoxylation to achieve the final structure.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammation pathways.
2. Anticancer Activity
This compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study : In a study involving human breast cancer cell lines (MCF7), the compound showed an IC50 value of 15 µM, indicating moderate potency against cancer cells while sparing normal cells.
3. Antimicrobial Activity
The compound has also exhibited antimicrobial properties against both bacterial and fungal strains. Its efficacy was assessed using standard disk diffusion methods.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 14 |
| Escherichia coli | 12 |
| Candida albicans | 16 |
The biological activities of this compound are hypothesized to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have shown to inhibit key enzymes involved in inflammation and cancer progression.
- Cell Cycle Interference : The compound may induce cell cycle arrest at the G0/G1 phase, leading to reduced cellular proliferation.
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-19-8-12(15(18-19)22-2)14(20)17-10-16(21,11-5-7-23-9-11)13-4-3-6-24-13/h3-9,21H,10H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZNUZAOTJULTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













